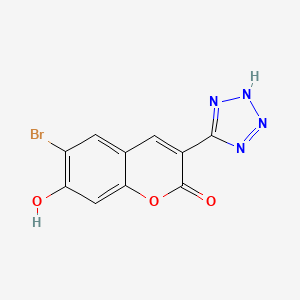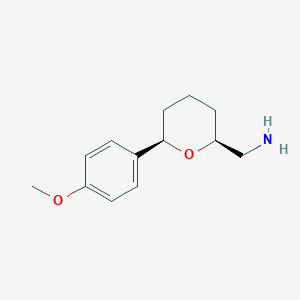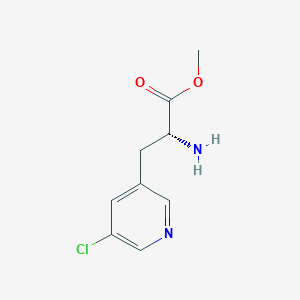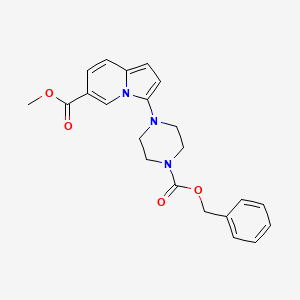![molecular formula C24H23ClN2O5 B13042626 4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves several steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the nitro group: Nitration of the biphenyl core using a mixture of concentrated nitric and sulfuric acids.
Attachment of the methoxybenzyl group: This step involves the use of a Williamson ether synthesis, where the nitro-biphenyl compound reacts with 4-methoxybenzyl chloride in the presence of a base.
Chlorination: Introduction of the chlorine atom can be done using thionyl chloride or another chlorinating agent.
Morpholine ring formation: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the final product.
Chemical Reactions Analysis
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine ring can also interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar compounds include:
4-Methoxybenzyl chloride: Used in similar synthetic applications but lacks the nitro and morpholine groups.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions but does not have the same biological activity.
4-Methoxybenzoyl chloride: Used in acylation reactions but lacks the biphenyl and morpholine components.
The uniqueness of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C24H23ClN2O5 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
4-[4-[2-chloro-5-[(4-methoxyphenyl)methoxy]-4-nitrophenyl]phenyl]morpholine |
InChI |
InChI=1S/C24H23ClN2O5/c1-30-20-8-2-17(3-9-20)16-32-24-14-21(22(25)15-23(24)27(28)29)18-4-6-19(7-5-18)26-10-12-31-13-11-26/h2-9,14-15H,10-13,16H2,1H3 |
InChI Key |
WVSYFKYHCCLUDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)C3=CC=C(C=C3)N4CCOCC4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


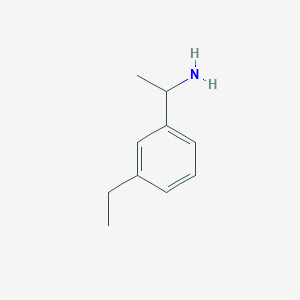


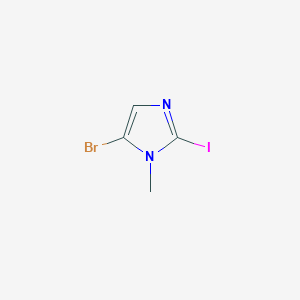
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
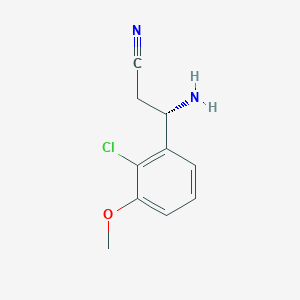

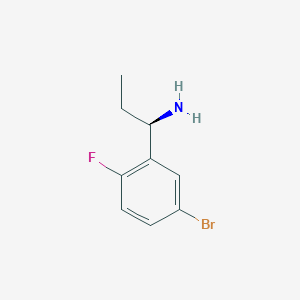

![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
